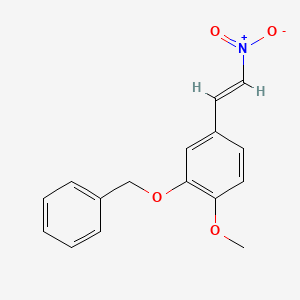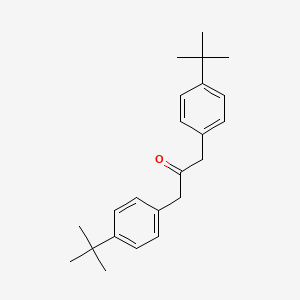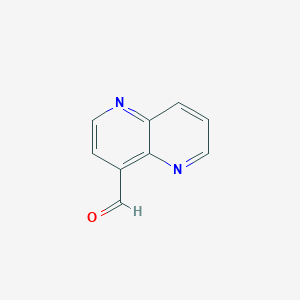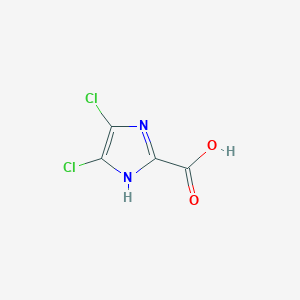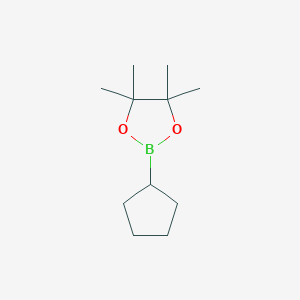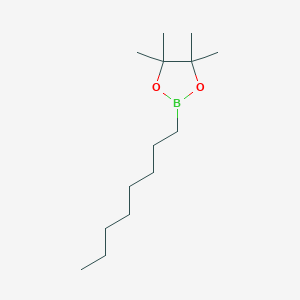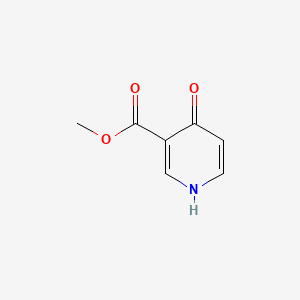
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is a steroidal compound related to estrogens. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its weak estrogenic activity and is often studied for its potential biological and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate typically involves the sulfation of estradiol derivatives. One common method is the reaction of estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. This reaction yields the sulfate ester of estradiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The sulfate ester can be reduced to regenerate the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: 17-Ketoestra-1,3,5(10)-trien-3-yl hydrogen sulfate.
Reduction: Estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
科学研究应用
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroidal drugs and as a research tool in pharmaceutical development.
作用机制
The compound exerts its effects by interacting with estrogen receptors (ERs) in the body. It binds to the ERs, leading to the activation or inhibition of gene transcription. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The specific pathways involved depend on the tissue type and the presence of co-regulatory proteins.
相似化合物的比较
Similar Compounds
17α-Estradiol: A weak estrogen with similar structure but different stereochemistry.
17α-Epiestriol: Another weak estrogen with hydroxyl groups at different positions.
Estrone sulfate: A sulfate ester of estrone, another estrogenic compound.
Uniqueness
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is unique due to its specific sulfation at the 3-hydroxyl position, which alters its biological activity and receptor binding affinity compared to other estrogens. This modification makes it a valuable compound for studying estrogenic mechanisms and developing targeted therapies.
属性
CAS 编号 |
6693-10-3 |
|---|---|
分子式 |
C18H24O5S |
分子量 |
352.4 g/mol |
IUPAC 名称 |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
InChI 键 |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)

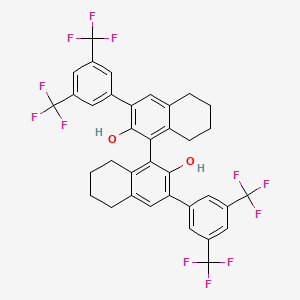
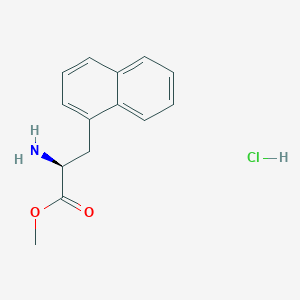
![(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]](/img/structure/B3178544.png)

